5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one 5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14623874
InChI: InChI=1S/C16H11NO3S2/c1-9(18)10-2-4-11(5-3-10)13-7-6-12(20-13)8-14-15(19)17-16(21)22-14/h2-8H,1H3,(H,17,19,21)/b14-8+
SMILES:
Molecular Formula: C16H11NO3S2
Molecular Weight: 329.4 g/mol

5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

CAS No.:

Cat. No.: VC14623874

Molecular Formula: C16H11NO3S2

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one -

Specification

Molecular Formula C16H11NO3S2
Molecular Weight 329.4 g/mol
IUPAC Name (5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C16H11NO3S2/c1-9(18)10-2-4-11(5-3-10)13-7-6-12(20-13)8-14-15(19)17-16(21)22-14/h2-8H,1H3,(H,17,19,21)/b14-8+
Standard InChI Key BMDUKCMLAWNULI-RIYZIHGNSA-N
Isomeric SMILES CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3
Canonical SMILES CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound, with the IUPAC name (E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one, has a molecular formula of C₁₆H₁₁NO₃S₂ and a molecular weight of 329.4 g/mol . Its structure integrates three critical components:

  • A furan ring substituted at the 5-position with a 4-acetylphenyl group.

  • A thiazolidin-4-one core featuring a thiocarbonyl group at position 2.

  • A propan-2-yl substituent at position 3 of the thiazolidinone ring.

The conjugated system formed by the furan-thiazolidinone linkage enhances electronic delocalization, which may contribute to its bioactivity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₁NO₃S₂
Molecular Weight329.4 g/mol
CAS NumberNot publicly disclosed
SolubilityLimited data; likely lipophilic
Melting PointUndetermined

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of 5-((5-(4-Acetylphenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves multi-step protocols:

  • Vilsmeier-Haack Reaction: Used to form aldehyde intermediates from acetylated precursors.

  • Condensation: The aldehyde reacts with thiosemicarbazide or thioglycolic acid to assemble the thiazolidinone ring .

  • Ultrasound-Assisted Methods: Green chemistry approaches employing vanadyl sulfate (VOSO₄) under ultrasonic irradiation improve yields (82–92%) .

For example:

Aldehyde intermediate+Thioglycolic AcidVOSO4,UltrasoundThiazolidin-4-one derivative\text{Aldehyde intermediate} + \text{Thioglycolic Acid} \xrightarrow{\text{VOSO}_4, \text{Ultrasound}} \text{Thiazolidin-4-one derivative}

Structural Modifications

  • Furan Substitutions: Replacing the acetylphenyl group with halogens or methyl groups alters bioavailability and target affinity .

  • Thioxo Group: Critical for hydrogen bonding with enzymatic active sites, as seen in COX-II inhibition .

Pharmacological Activities

Anti-Inflammatory Effects

The compound demonstrates COX-II inhibitory activity comparable to Celecoxib (IC₅₀ = 8.88 μM vs. 49 μM for Celecoxib) . Molecular docking studies reveal:

  • Hydrogen bonds with His75 (3.16 Å), Ser339 (2.02 Å), and Arg499 (2.69 Å) in COX-II .

  • A docking score of -16.40 kcal/mol, indicating strong binding .

Table 2: Comparative COX-II Inhibition

CompoundIC₅₀ (μM)Docking Score (kcal/mol)
5-((5-(4-Acetylphenyl)...8.88-16.40
Celecoxib49.00-15.90

Mechanisms of Action

Enzyme Inhibition

  • ADAMTS-5 (Aggrecanase-2): Inhibits aggrecan degradation (IC₅₀ = 1.1 μM), offering potential in osteoarthritis .

  • Selectivity: >40-fold preference over ADAMTS-4, minimizing off-target effects .

Transcriptional Modulation

  • Suppresses NF-κB and STAT3 signaling, reducing pro-inflammatory cytokine production (TNF-α, IL-6) .

Therapeutic Applications and Future Directions

Drug Development Prospects

  • Dual COX-II/5-LOX Inhibition: Compound THZ2 analogs show 63% edema inhibition, outperforming diclofenac (52%) .

  • Cartilage Protection: ADAMTS-5 inhibition could mitigate cartilage degradation in osteoporosis .

Challenges and Optimization

  • Bioavailability: Structural modifications to enhance solubility (e.g., sulfonamide additions) .

  • Toxicology Studies: Pending in vivo assessments of ulcerogenic potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator